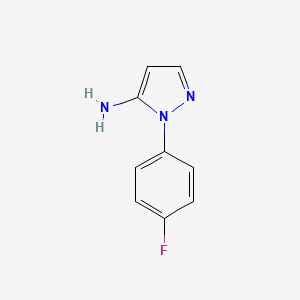

1-(4-fluorophenyl)-1H-pyrazol-5-amine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(4-fluorophenyl)pyrazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FN3/c10-7-1-3-8(4-2-7)13-9(11)5-6-12-13/h1-6H,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOTZBCKOEKMKPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C(=CC=N2)N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

727967-95-5 | |

| Record name | 1-(4-fluorophenyl)-1H-pyrazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 4 Fluorophenyl 1h Pyrazol 5 Amine and Its Analogs

Classical and Contemporary Approaches to Pyrazole (B372694) Ring Formation

The synthesis of the pyrazole ring is a well-established area of heterocyclic chemistry, with numerous methods developed over more than a century. These strategies offer diverse entry points to a wide array of substituted pyrazoles, accommodating various functional groups and substitution patterns.

Cyclocondensation Reactions (e.g., from 1,3-dicarbonyl compounds and hydrazines)

The most common and classic method for synthesizing the pyrazole ring is the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative, a reaction first reported by Ludwig Knorr in 1883. nih.govmdpi.comnih.gov This versatile reaction involves the condensation of a bidentate nucleophile (hydrazine) with a 1,3-dielectrophilic carbon unit. mdpi.com The reaction between a β-diketone and a hydrazine can, however, lead to a mixture of two regioisomers, depending on which carbonyl group undergoes the initial nucleophilic attack. nih.govmdpi.com

The scope of this reaction is broad, utilizing various 1,3-dicarbonyl equivalents such as α,β-unsaturated ketones and β-enaminones. mdpi.comlongdom.org To overcome challenges like poor regioselectivity, new reaction conditions have been explored. For instance, using aryl hydrochloride hydrazine in aprotic dipolar solvents has shown improved results over traditional polar protic solvents like ethanol. nih.gov Furthermore, the in-situ generation of 1,3-dicarbonyl compounds from enolates and carboxylic acid chlorides can be integrated into one-pot transformations to yield pyrazoles. nih.govbeilstein-journals.org

Table 1: Examples of Cyclocondensation Reactions for Pyrazole Synthesis

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Reference |

|---|---|---|---|---|

| 1,3-Diketone | Hydrazine Derivative | Acid or Base Catalysis | Polysubstituted Pyrazole | nih.govmdpi.com |

| Acetylacetone | 2,4-Dinitrophenylhydrazine | Lithium Perchlorate | Pyrazole Derivative | mdpi.com |

| Arylhydrazine | Carbonyl derivatives generated in situ from a ketone and diethyl oxalate | N/A | 1,3,4,5-Substituted Pyrazole | nih.gov |

| β-Enaminone | Hydrazine | Microwave Irradiation | Tetra-substituted Pyrazole | researchgate.net |

1,3-Dipolar Cycloaddition Reactions (e.g., involving sydnones as dipoles)

The 1,3-dipolar cycloaddition, also known as the Huisgen reaction, provides a powerful method for constructing five-membered heterocyclic rings, including pyrazoles. nih.gov This reaction involves the [3+2] cycloaddition of a 1,3-dipole with a dipolarophile, typically an alkyne or alkene. nih.gov Sydnones, a class of mesoionic aromatic compounds, are effective 1,3-dipoles for this purpose. nih.govlew.ro

The reaction of a sydnone with an acetylenic dipolarophile, such as dimethyl acetylenedicarboxylate (DMAD), proceeds via a cycloaddition intermediate that subsequently loses a molecule of carbon dioxide to form the stable aromatic pyrazole ring. nih.govlew.ro This methodology has been successfully employed to synthesize a wide variety of 1-arylpyrazoles. nih.govnih.gov For example, 3-arylsydnones bearing fluorine and bromine atoms have been used to synthesize corresponding 1-(2-fluorophenyl)pyrazoles in good yields by reacting them with DMAD in toluene or xylene. nih.govmdpi.combohrium.com

Table 2: Synthesis of Pyrazoles via 1,3-Dipolar Cycloaddition of Sydnones

| Sydnone Derivative | Dipolarophile | Solvent | Product | Reference |

|---|---|---|---|---|

| 3-(2,4-dimethylphenyl)sydnone | Dimethylacetylenedicarboxylate (DMAD) | N/A | Corresponding Pyrazole | lew.ro |

| 3-Arylsydnone (with F, Br) | Dimethylacetylenedicarboxylate (DMAD) | Toluene or Xylene | 1-(2-fluorophenyl)pyrazole | nih.gov |

| Prohelical Sydnone | Aryne | N/A | Pyrazole-containing Helicene | nih.gov |

Multi-Component Reaction (MCR) Strategies for Pyrazole Synthesis

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation, have become a cornerstone of modern organic synthesis due to their efficiency, atom economy, and ability to rapidly generate molecular complexity. beilstein-journals.orgmdpi.com Several MCR strategies have been developed for the synthesis of pyrazole derivatives. beilstein-journals.orgrsc.org

These reactions often involve a sequence of well-known transformations, such as Knoevenagel condensation, Michael addition, and cyclization, performed in a one-pot fashion. mdpi.com For instance, pyrano[2,3-c]pyrazole derivatives can be synthesized in high yields through a four-component reaction of an aldehyde, hydrazine hydrate, a β-ketoester, and malononitrile in an aqueous medium. mdpi.com Another approach involves a three-component reaction of enaminones, benzaldehyde, and hydrazine-HCl in water to produce 1-H-pyrazole derivatives. longdom.org The modular nature of MCRs allows for the creation of diverse libraries of pyrazole compounds by simply varying the starting components. beilstein-journals.org

Table 3: Selected Multi-Component Reactions for Pyrazole Synthesis

| Components | Catalyst/Solvent | Product Type | Reference |

|---|---|---|---|

| Aldehyde, β-ketoester, Hydrazine | Yb(PFO)₃ | Persubstituted Pyrazole | beilstein-journals.org |

| Aryl glyoxal, Aryl thioamide, Pyrazolone | HFIP | Pyrazole-linked Thiazole | acs.org |

| Aldehyde, Malononitrile, Hydrazine Hydrate, β-ketoester | Piperidine/Water | Pyrano[2,3-c]pyrazole | mdpi.com |

| Enaminone, Benzaldehyde, Hydrazine-HCl | Ammonium Acetate/Water | 1-H-pyrazole | longdom.org |

Transition Metal-Catalyzed Methodologies for Pyrazole Derivatization

While classical methods focus on constructing the pyrazole ring, transition-metal-catalyzed reactions are pivotal for its derivatization, particularly through C-H functionalization. nih.govbohrium.com These methods avoid the need for pre-functionalized starting materials, offering a more direct and efficient route to a wide range of substituted pyrazoles. nih.gov Catalysts based on palladium, copper, rhodium, and nickel have been extensively used for this purpose. bohrium.com

Key strategies include:

Direct Arylation: The regioselective introduction of aryl groups onto the pyrazole ring is challenging but can be controlled through the use of directing groups or specific catalyst systems. bohrium.com

Direct Alkenylation: Dehydrogenative Heck reactions and hydroarylation are the main approaches for C-H alkenylation of pyrazoles. bohrium.com Ligand-controlled regioselectivity has been achieved in aerobic C-H alkenylation of N-alkylpyrazoles. bohrium.com

Direct Alkynylation: The dehydrogenative C-H alkynylation using terminal alkynes has been developed, with methods to suppress the common side reaction of homodimerization. bohrium.com

Direct Alkylation: This area is less explored, but palladium-catalyzed reactions have been used to introduce allyl and benzyl groups at the C5 position of the pyrazole ring. bohrium.commdpi.com

These C-H functionalization reactions provide powerful tools for late-stage modification of the pyrazole scaffold, enabling the synthesis of complex derivatives. nih.govdntb.gov.ua

Synthesis of the 1-(4-fluorophenyl)-1H-pyrazol-5-amine Scaffold

The synthesis of 5-aminopyrazoles, particularly those bearing an N-aryl substituent, is of significant interest due to their prevalence in biologically active compounds. beilstein-journals.org The specific target, this compound, can be constructed using established reactions of hydrazine precursors with activated methylene compounds.

Specific Synthetic Routes to 5-amino-1-aryl-1H-pyrazoles (e.g., Michael-type addition)

A primary and highly effective route to 5-amino-1-aryl-pyrazoles involves the reaction of an arylhydrazine with a β-ketonitrile or a malononitrile derivative. beilstein-journals.org The reaction of substituted phenylhydrazines with compounds like ethoxymethylenemalononitrile or benzoylacetonitrile derivatives leads to the formation of the desired 5-aminopyrazole core through a cyclization process. beilstein-journals.org

For example, the synthesis of 5-amino-3-aryl-1H-pyrazoles has been achieved by reacting substituted phenylhydrazines with 1-aminocinnamonitriles, which are themselves derived from benzoylacetonitriles. beilstein-journals.org Another powerful method is the multicomponent synthesis of (E)-5-amino-3-styryl-1H-pyrazole-4-carbonitrile derivatives via a Tandem Michael addition. christuniversity.in This reaction utilizes cinnamaldehyde, hydrazine, and malononitrile in an efficient one-pot process. christuniversity.in

The reaction sequence for forming the 5-aminopyrazole ring often involves an initial Michael-type addition of the hydrazine to an activated alkene (like an alkylidenemalononitrile), followed by an intramolecular cyclization and tautomerization to yield the aromatic aminopyrazole. christuniversity.innih.gov A synthetic approach for preparing α-amino acids with a 5-arylpyrazole side-chain has been developed, which involves the reaction of β-aryl α,β-unsaturated ketones with phenylhydrazine, proceeding via a condensation/aza-Michael reaction sequence. nih.gov These methods provide reliable access to the 5-amino-1-aryl-1H-pyrazole scaffold, which is a crucial intermediate for more complex molecules, such as the p38 MAP kinase inhibitor RO3201195. nih.gov

Table 4: Synthetic Routes to 5-Amino-1-Aryl-1H-Pyrazoles

| Reactants | Conditions | Product Type | Mechanism Feature | Reference |

|---|---|---|---|---|

| Phenylhydrazine, 1-Aminocinnamonitrile | Base-catalyzed | 5-Amino-3-aryl-1-phenyl-1H-pyrazole | Cyclization | beilstein-journals.org |

| Cinnamaldehyde, Hydrazine, Malononitrile | AlCl₃, Aqueous Ethanol | (E)-5-Amino-3-styryl-1H-pyrazole-4-carbonitrile | Tandem Michael Addition | christuniversity.in |

| 5-Aminopyrazole, α,β-Unsaturated Ketone | Ionic Liquid | Pyrazolo[3,4-b]pyridine | Michael Addition, Cyclization, Dehydration | nih.gov |

| β-Aryl α,β-Unsaturated Ketone, Phenylhydrazine | Oxidation | Pyrazole-containing α-Amino Acid | Condensation/Aza-Michael Reaction | nih.gov |

| Hydrazonoyl Chloride, Benzothiazole-2-acetonitrile | Ethanolic Sodium Ethoxide | 5-Amino-1-aryl-4-(benzothiazol-2-yl)pyrazole | Cyclization | beilstein-journals.org |

Regioselective Synthesis of Substituted 1H-Pyrazol-5-amines

The regioselective synthesis of substituted 1H-pyrazol-5-amines is crucial for controlling the final structure and, consequently, the biological activity of the molecule. The most versatile and widely employed method for the synthesis of 5-aminopyrazoles involves the condensation of β-ketonitriles with hydrazines.

This reaction proceeds through the initial nucleophilic attack of the terminal nitrogen of the hydrazine on the carbonyl carbon of the β-ketonitrile, forming a hydrazone intermediate. Subsequent intramolecular cyclization occurs via the attack of the other nitrogen atom on the nitrile carbon, leading to the formation of the 5-aminopyrazole ring system. The regioselectivity of this reaction is generally high, favoring the formation of the 5-amino isomer.

Another common regioselective approach is the reaction of α,β-unsaturated nitriles, such as ethoxymethylenemalononitrile, with substituted hydrazines. This reaction also proceeds via a cyclization mechanism that preferentially yields 5-aminopyrazole derivatives. The reaction conditions can be modulated to optimize the yield and regioselectivity. For instance, performing the reaction in refluxing phosphorus oxychloride has been shown to produce vinylated amino groups at the 5-position scienceopen.com.

Furthermore, multicomponent reactions have been developed as an efficient and environmentally benign approach to 5-aminopyrazole-4-carbonitriles. One such method involves the one-pot condensation of malononitrile, an aldehyde (e.g., benzaldehyde), and a hydrazine (e.g., phenylhydrazine) using a green catalyst nih.gov. This approach offers advantages such as mild reaction conditions and simple work-up procedures.

| Starting Materials | Reagents/Conditions | Product | Reference |

| β-Ketonitriles | Hydrazines | 5-Aminopyrazoles | mdpi.com |

| Ethoxymethylenemalononitrile | Acylated hydrazine, refluxing POCl₃ | 2-{[(1-acetyl-4-cyano-1H-pyrazol-5-yl)amino]methylene}malononitrile | scienceopen.com |

| Malononitrile, Benzaldehyde, Phenylhydrazine | Water Extract of Pomegranate Ash (WEPA), RT | 5-Amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile | nih.gov |

| Hydrazonoyl chlorides | Benzothiazole-2-acetonitrile, ethanolic sodium ethoxide, RT | 3-Substituted 5-amino-1-aryl-4-(benzothiazol-2-yl)pyrazoles | scienceopen.com |

Derivatization Strategies of the this compound Core

The this compound core serves as a versatile scaffold for further chemical modifications to explore structure-activity relationships and develop new compounds with enhanced biological properties. Derivatization can be targeted at three main positions: the exocyclic amino group, the pyrazole ring, and the 4-fluorophenyl moiety.

Functionalization at the Exocyclic Amino Group

The exocyclic amino group at the C-5 position of the pyrazole ring is a key site for functionalization. Its nucleophilic nature allows for a variety of chemical transformations, including acylation, alkylation, and the formation of Schiff bases.

Acylation: The amino group can be readily acylated using acylating agents such as acyl chlorides or anhydrides. These reactions typically proceed under basic conditions to neutralize the acid byproduct. For instance, the acylation of aminopyrazoles can be achieved with various acyl transfer reagents, with some methods offering high selectivity nih.gov.

Alkylation: Alkylation of the exocyclic amino group can be accomplished using alkyl halides. The degree of alkylation (mono- or di-alkylation) can be controlled by the reaction conditions and the stoichiometry of the reagents.

Schiff Base Formation: The primary amino group can condense with aldehydes and ketones to form the corresponding imines, also known as Schiff bases. These derivatives can serve as intermediates for further synthetic transformations or may possess biological activity themselves.

| Reaction Type | Reagent | Product |

| Acylation | Acyl chloride/anhydride | N-Acyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine |

| Alkylation | Alkyl halide | N-Alkyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine |

| Schiff Base Formation | Aldehyde/Ketone | N-(Aryl/alkylidene)-1-(4-fluorophenyl)-1H-pyrazol-5-amine |

Modifications on the Pyrazole Ring (e.g., at C-3, C-4)

The pyrazole ring itself is amenable to substitution reactions, particularly at the C-3 and C-4 positions. The electronic properties of the ring, influenced by the two nitrogen atoms and the substituents, dictate the reactivity of these positions.

Halogenation at C-4: The C-4 position of 3-aryl-1H-pyrazol-5-amines is susceptible to electrophilic attack. A direct C-H halogenation at this position can be achieved using N-halosuccinimides (NXS), such as N-bromosuccinimide (NBS), N-chlorosuccinimide (NCS), and N-iodosuccinimide (NIS), in dimethyl sulfoxide (DMSO) at room temperature ekb.eg. This metal-free protocol provides an efficient route to 4-halogenated pyrazole derivatives with moderate to excellent yields ekb.eg. The reaction is believed to proceed through the formation of a polarized intermediate between DMSO and the NXS, which then reacts with the electron-rich pyrazole ring ekb.eg.

| Substrate | Reagent | Product | Yield (%) | Reference |

| 3-Aryl-1-tosyl-1H-pyrazol-5-amine | NCS in DMSO | 4-Chloro-3-aryl-1-tosyl-1H-pyrazol-5-amine | 55-72 | ekb.eg |

| 3-Phenyl-1H-pyrazol-5-amine | NBS in DMSO | 4-Bromo-3-phenyl-1H-pyrazol-5-amine | 70 | ekb.eg |

| 3-Phenyl-1H-pyrazol-5-amine | NIS in DMSO | 4-Iodo-3-phenyl-1H-pyrazol-5-amine | 80 | ekb.eg |

Functionalization at C-3: While the C-4 position is generally more reactive towards electrophiles, functionalization at the C-3 position can be achieved through various synthetic strategies, often starting from appropriately substituted precursors before the pyrazole ring formation.

Substitution on the 4-Fluorophenyl Moiety

The 4-fluorophenyl ring attached to the N-1 position of the pyrazole can undergo electrophilic aromatic substitution (SEAr) and nucleophilic aromatic substitution (SNAr) reactions. The outcome of these reactions is governed by the directing effects of the fluorine atom and the pyrazole ring, as well as the reaction conditions.

Electrophilic Aromatic Substitution: The fluorine atom is an ortho-, para-director and a deactivating group for electrophilic aromatic substitution. The pyrazole ring is generally considered an electron-withdrawing group, which further deactivates the phenyl ring towards electrophilic attack. Therefore, harsh reaction conditions are typically required for electrophilic substitutions on this ring. Potential reactions include nitration and sulfonation, which would likely occur at the positions ortho to the fluorine atom (and meta to the pyrazole ring).

Nucleophilic Aromatic Substitution: The presence of the electron-withdrawing pyrazole ring and the fluorine atom can activate the 4-fluorophenyl ring for nucleophilic aromatic substitution. While the fluorine atom is not the best leaving group compared to other halogens, SNAr reactions on fluoro-aromatic compounds are well-documented, particularly when the ring is activated by strongly electron-withdrawing groups. These reactions typically proceed via a concerted mechanism or a two-step addition-elimination sequence involving a Meisenheimer complex nih.gov.

Molecular Mechanism Studies and Biological Target Engagement of 1 4 Fluorophenyl 1h Pyrazol 5 Amine Derivatives

Investigation of Kinase Inhibition Profiles

Derivatives of 1-(4-fluorophenyl)-1H-pyrazol-5-amine have been the subject of extensive research, demonstrating notable capabilities as kinase inhibitors. These investigations have shed light on their potential as targeted therapeutic agents by elucidating their interaction with various kinases involved in disease pathology.

Selective p38 MAP Kinase Inhibition by this compound Analogs

A significant class of inhibitors derived from the this compound scaffold has been identified as highly selective for p38 mitogen-activated protein (MAP) kinase. acs.orgnih.gov The design and synthesis of these analogs have led to compounds with potent inhibitory activity against this key enzyme, which is involved in cellular responses to inflammatory cytokines and stress.

X-ray crystallography studies have provided a detailed understanding of how these pyrazole-based inhibitors interact with p38 MAP kinase. The analogs bind within the ATP-binding pocket of the unphosphorylated form of the p38α isoform. acs.orgnih.gov A critical interaction observed is a hydrogen bond formed between the benzoyl oxygen of the inhibitor and the main chain NH of methionine 109. acs.org This interaction is a key feature common to many ATP-competitive p38 inhibitors, anchoring the molecule within the active site. acs.org The dichlorophenyl ring of some derivatives occupies a lipophilic pocket beneath the P-loop, engaging in hydrophobic interactions with residues such as Phe161 and Leu181.

A novel and crucial interaction that contributes to the high selectivity of this class of inhibitors is a unique hydrogen bond formed between the exocyclic amine (NH2 group) of the aminopyrazole core and the side chain alcohol of the Threonine 106 residue in the p38 enzyme. acs.orgnih.gov This specific hydrogen bond had not been previously reported for other p38 inhibitors and is believed to be a significant factor in the selectivity of these compounds for p38 MAP kinase over other kinases. acs.org

Modulation of Other Kinases Relevant in Disease Contexts (e.g., VEGFR-2, BTK)

Beyond p38 MAP kinase, derivatives of the pyrazole (B372694) scaffold have been investigated for their effects on other kinases implicated in cancer and other diseases.

VEGFR-2: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key regulator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. nih.govrsc.org Pyrazole-based derivatives have been designed and synthesized as potent VEGFR-2 inhibitors. nih.gov For example, certain 3-phenyl-4-(2-substituted phenylhydrazono)-1H-pyrazol-5(4H)-ones have demonstrated significant VEGFR-2 inhibition, with IC50 values in the nanomolar range, comparable to or even exceeding the potency of reference drugs like Sorafenib. nih.gov

BTK: Bruton's tyrosine kinase (BTK) is a critical component of B-cell receptor signaling and is a validated target in various B-cell malignancies and autoimmune diseases. researchgate.net While the broader class of pyrazole derivatives has been explored as kinase inhibitors, specific data directly linking this compound analogs to potent BTK inhibition is an area of ongoing investigation.

Molecular Basis of Antiproliferative and Antitumor Activities

The kinase inhibitory profiles of this compound derivatives often translate into significant antiproliferative and antitumor effects. By targeting kinases that drive cell proliferation and survival, these compounds can induce cytotoxicity in various cancer cell lines.

Cytotoxicity in Specific Cancer Cell Lines (e.g., HepG2, HeLa)

The cytotoxic potential of novel heterocyclic compounds derived from or incorporating the pyrazole moiety has been evaluated against several human cancer cell lines, including hepatocellular carcinoma (HepG2) and cervical cancer (HeLa) cells. nih.gov These studies utilize assays such as the MTT assay to determine the concentration at which the compounds inhibit cell growth by 50% (IC50).

Several synthesized pyrazole derivatives have exhibited promising in vitro cytotoxic activities against both HepG2 and HeLa cell lines. nih.gov For instance, certain novel nicotinonitrile derivatives incorporating a 4-(3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl) structure have shown potent cytotoxic effects, with IC50 values indicating significant efficacy. nih.gov Another study identified a compound, Demethylincisterol A3 (Sdy-1), which displayed high cytotoxicity against HepG2 and HeLa cells with IC50 values in the nanomolar range. mdpi.com

Interactive Data Table: Cytotoxicity of Pyrazole Derivatives

| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |

| Nicotinonitrile Derivative (Compound 13) | HepG2 | 8.78 µg/mL | nih.gov |

| Nicotinonitrile Derivative (Compound 19) | HepG2 | 5.16 µg/mL | nih.gov |

| Nicotinonitrile Derivative (Compound 13) | HeLa | 15.32 µg/mL | nih.gov |

| Nicotinonitrile Derivative (Compound 19) | HeLa | 4.26 µg/mL | nih.gov |

| Demethylincisterol A3 (Sdy-1) | HepG2 | 0.014 | mdpi.com |

| Demethylincisterol A3 (Sdy-1) | HeLa | 0.00017 | mdpi.com |

Interference with Cellular Proliferation

Derivatives of this compound have demonstrated notable interference with cellular proliferation across various cancer cell lines. The mechanisms underlying this activity often involve the modulation of key proteins that regulate the cell cycle. For instance, certain pyrazole-based analogs have been identified as potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2). nih.gov CDK2, in complex with cyclin E, is crucial for the G1/S phase transition of the cell cycle. nih.gov Inhibition of this kinase can lead to cell cycle arrest, thereby halting proliferation. nih.govnih.gov

Studies on specific derivatives have revealed significant cytotoxic effects. For example, 5-amino-1H-pyrazole-4-carboxamide derivatives have been shown to strongly suppress the proliferation of NCI-H520 lung cancer cells, as well as SNU-16 and KATO III gastric cancer cells, with IC50 values of 19 nM, 59 nM, and 73 nM, respectively. nih.gov This particular activity was linked to the inhibition of Fibroblast Growth Factor Receptors (FGFRs). nih.gov Other pyrazole derivatives have been found to induce dose- and time-dependent cell toxicity in MDA-MB-468 triple-negative breast cancer cells, causing cell cycle arrest in the S phase. waocp.org Similarly, related arylazopyrazole compounds exhibited antiproliferative activity against the MCF-7 breast cancer cell line, an effect also associated with CDK2 inhibition and cell cycle arrest at the S phase. nih.gov

Table 1: Antiproliferative Activity of Pyrazole Derivatives

| Compound Class | Cell Line | Mechanism | IC50 Value |

|---|---|---|---|

| 5-amino-1H-pyrazole-4-carboxamide derivative (10h) | NCI-H520 (Lung) | FGFR Inhibition | 19 nM nih.gov |

| 5-amino-1H-pyrazole-4-carboxamide derivative (10h) | SNU-16 (Gastric) | FGFR Inhibition | 59 nM nih.gov |

| 5-amino-1H-pyrazole-4-carboxamide derivative (10h) | KATO III (Gastric) | FGFR Inhibition | 73 nM nih.gov |

| Arylazopyrazole derivative (8b) | MCF-7 (Breast) | CDK2 Inhibition | 3.0 µM nih.gov |

| Pyrazole derivative (3f) | MDA-MB-468 (Breast) | S Phase Arrest | 14.97 µM (24h) waocp.org |

Apoptosis Induction Mechanisms (for related arylazo pyrazoles)

The antiproliferative effects of pyrazole derivatives are frequently linked to the induction of apoptosis, or programmed cell death. Arylazo pyrazole derivatives, in particular, have been identified as potent inducers of apoptosis. nih.govresearchgate.net The mechanistic pathways involve the modulation of key apoptotic and anti-apoptotic proteins.

Research has shown that certain arylazo derivatives can upregulate the expression of the p53 tumor suppressor gene while downregulating the expression of BCL2, an anti-apoptotic gene. researchgate.net This shift in the balance between pro- and anti-apoptotic signals is a critical step in committing a cell to apoptosis. Furthermore, these compounds have been observed to increase the production and activation of caspase-3, an executioner caspase that plays a central role in the apoptotic cascade. waocp.orgresearchgate.netmdpi.com Flow cytometry analysis has confirmed apoptosis induction by these compounds, with one study showing an increase in apoptotic cells from 8.06% in the control group to 46.5% and 54.8% following treatment with specific derivatives. researchgate.net

In some instances, the induction of apoptosis is preceded by the generation of Reactive Oxygen Species (ROS). waocp.org Elevated ROS levels can create cellular stress and damage, triggering the intrinsic apoptotic pathway, which involves caspase activation. waocp.org Another observed mechanism is the externalization of phosphatidylserine, a phospholipid normally found on the inner leaflet of the plasma membrane, which is a hallmark of early apoptosis. mdpi.com

Anti-Inflammatory Effects and Associated Molecular Pathways

The pyrazole scaffold is a core component of several well-known anti-inflammatory drugs, and derivatives of this compound have been investigated for their potent anti-inflammatory properties. mdpi.comtiu.edu.iqnih.gov The molecular pathways implicated in these effects are diverse, often targeting key enzymes and signaling cascades in the inflammatory response.

A primary mechanism is the inhibition of p38 Mitogen-Activated Protein (MAP) kinase. nih.gov The p38 MAP kinase pathway is instrumental in the production of pro-inflammatory cytokines. nih.gov A specific derivative, S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), was identified as a highly selective and orally bioavailable inhibitor of p38 MAP kinase. nih.gov Other pyrazole derivatives have been designed as analogs of celecoxib, a selective COX-2 inhibitor, demonstrating significant in vivo anti-inflammatory activity. nih.gov The involvement of the nitric oxide/cyclic guanosine monophosphate (NO/cGMP) pathway has also been identified as essential for the anti-inflammatory effect of certain pyrazole compounds. researchgate.net

Regulation of Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-1β)

A key component of the anti-inflammatory activity of these pyrazole derivatives is their ability to suppress the production of pro-inflammatory cytokines, which are central mediators of inflammatory cascades. alliedacademies.orgnih.gov Derivatives that inhibit the p38 MAP kinase pathway have been shown to act as antagonists or inhibitors of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 (IL-1). nih.gov

Direct evidence for this regulatory role comes from in vivo studies. In a model of arthritis, oral administration of 3,5-disubstituted-4,5-dihydro-1H-pyrazoles led to a significant suppression of serum levels of both TNF-α and IL-1β. alliedacademies.org One compound, in particular, demonstrated a 48% suppression of TNF-α and a 45% suppression of IL-1β, highlighting the potent cytokine-modulating capabilities of this class of molecules. alliedacademies.org This ability to block key pro-inflammatory cytokines is a critical mechanism behind their therapeutic potential in inflammatory diseases. alliedacademies.org

Antioxidant Mechanisms and Radical Neutralization

Several derivatives based on the pyrazole structure exhibit significant antioxidant activity, acting as scavengers of free radicals. nih.govmdpi.comnih.gov This property is reminiscent of the drug Edaravone, a pyrazolin-5-one derivative used clinically as a potent antioxidant. nih.govmdpi.com

The primary antioxidant activity of 4-aminopyrazol-5-ol derivatives has been evaluated using various in vitro assays, including the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), FRAP (ferric reducing antioxidant power), and ORAC (oxygen radical absorbance capacity) tests. nih.gov These studies have shown that 4-aminopyrazolols are effective antioxidants. nih.gov The radical-scavenging action is believed to occur via a Hydrogen Atom Transfer (HAT) mechanism, which involves the breaking of an O-H bond. nih.gov Further studies on 5-aminopyrazole derivatives confirmed their ability to scavenge radicals, as measured by the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, and to inhibit ROS production in human platelets. nih.gov

Table 2: Antioxidant Activity of 4-Aminopyrazol-5-ol Hydrochloride (APH)

| Assay | Activity | Reference |

|---|---|---|

| ABTS | 0.93 TEAC | nih.gov |

| FRAP | 0.98 TE | nih.gov |

| ORAC | 4.39 TE | nih.gov |

TEAC: Trolox Equivalent Antioxidant Capacity; TE: Trolox Equivalents

Other Biological Activities and Mechanistic Hypotheses

Beyond their effects on proliferation, inflammation, and oxidative stress, pyrazole derivatives have been explored for a range of other biological activities. These activities often stem from their ability to inhibit specific enzymes, leading to various therapeutic hypotheses.

Enzyme Inhibitory Potential Beyond Kinases (e.g., Carbonic Anhydrase Isoforms)

A significant area of investigation has been the inhibition of carbonic anhydrase (CA) isoforms by pyrazole derivatives. unifi.itnih.govnih.gov Carbonic anhydrases are ubiquitous metalloenzymes involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and cancer. nih.govtandfonline.com

Studies have shown that pyrazole derivatives can be effective inhibitors of several human CA (hCA) isoforms, including the cytosolic hCA I and II and the tumor-associated hCA IX and XII. unifi.itnih.gov A series of substituted pyrazol-4-yl-diazene derivatives were found to be potent inhibitors of hCA I and hCA II, with Ki (inhibition constant) values in the low nanomolar range. nih.gov For example, Ki values for hCA II were as low as 0.68 ± 0.12 nM. nih.gov Similarly, benzenesulfonamides incorporating a pyrazole structure have been synthesized and evaluated, yielding isoform-selective inhibitors for all four tested isoforms (I, II, IX, and XII). unifi.itnih.gov

Table 3: Carbonic Anhydrase Inhibition by Pyrazole Derivatives

| Derivative Class | Isoform | Inhibition Constant (Ki) Range |

|---|---|---|

| Substituted pyrazol-4-yl-diazenes | hCA I | 1.06 ± 0.16 to 9.83 ± 0.74 nM nih.gov |

| Substituted pyrazol-4-yl-diazenes | hCA II | 0.68 ± 0.12 to 7.16 ± 1.14 nM nih.gov |

| 4-(pyrazol-1-yl)benzenesulfonamides | hCA I | 316.7 ± 9.6 to 533.1 ± 187.8 nM tandfonline.comsemanticscholar.org |

| 4-(pyrazol-1-yl)benzenesulfonamides | hCA II | 412.5 ± 115.4 to 624.6 ± 168.2 nM tandfonline.comsemanticscholar.org |

Antimicrobial Properties

Derivatives of this compound are a subject of significant interest in the scientific community due to their potential as antimicrobial agents. Research has demonstrated that the pyrazole scaffold is a versatile core for the development of compounds with a broad spectrum of activity against various pathogens. mdpi.comnih.gov The introduction of a 4-fluorophenyl group, along with other substitutions on the pyrazole ring, has been shown to modulate the antimicrobial efficacy of these compounds.

Studies have revealed that many newly synthesized pyrazole derivatives exhibit considerable activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. mdpi.comnih.gov For instance, certain pyrazole derivatives have shown promising activity against Staphylococcus aureus, Bacillus subtilis (Gram-positive), Klebsiella pneumoniae, and Escherichia coli (Gram-negative). nih.gov Similarly, antifungal activity has been observed against species such as Candida albicans and Aspergillus flavus. nih.gov The antimicrobial potential of these compounds is often attributed to the unique structural features of the pyrazole nucleus combined with the electronic properties of the substituents. mdpi.com

The antimicrobial activity of these derivatives is typically evaluated by determining their minimum inhibitory concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism. The results of these evaluations have indicated that some pyrazole derivatives display potent antimicrobial effects. nih.govnih.gov For example, specific pyrazole derivatives have demonstrated high activity against E. coli and Streptococcus epidermidis, with MIC values comparable to or even exceeding those of standard antibiotics like Ciprofloxacin. nih.gov

Table 1: Antibacterial Activity of Selected Pyrazole Derivatives

| Compound | Target Organism | MIC (µg/mL) | Reference |

| Pyrazole Derivative 3 | E. coli | 0.25 | nih.gov |

| Pyrazole Derivative 4 | S. epidermidis | 0.25 | nih.gov |

| Ciprofloxacin (Standard) | E. coli | 0.5 | nih.gov |

| Ciprofloxacin (Standard) | S. epidermidis | 4 | nih.gov |

Table 2: Antifungal Activity of Selected Pyrazole Derivatives

| Compound | Target Organism | MIC (µg/mL) | Reference |

| Pyrazole Derivative 2 | A. niger | 1 | nih.gov |

| Clotrimazole (Standard) | A. niger | 1 | nih.gov |

Analgesic Effects

The pyrazole nucleus is a well-established pharmacophore in the development of analgesic agents. rjpbr.comnih.gov Several derivatives of this compound have been investigated for their potential to alleviate pain, often in conjunction with their anti-inflammatory properties. rjpbr.comnih.gov The mechanism of action for the analgesic effects of many pyrazole-based compounds is linked to their ability to inhibit cyclooxygenase (COX) enzymes, which are key in the inflammatory and pain pathways. researchgate.net

Research has shown that novel pyrazole derivatives can exhibit significant analgesic activity. rjpbr.comnih.gov For example, the compound FR140423, a selective cyclooxygenase-2 inhibitor with a pyrazole core, demonstrated potent anti-hyperalgesic effects in a yeast-induced hyperalgesia model, being five-fold more potent than indomethacin. nih.gov Furthermore, this compound was also found to increase the pain threshold in non-inflamed tissues and produce an analgesic effect in the tail-flick test, an effect that could be blocked by the mu-opioid antagonist naloxone. nih.gov This suggests a unique mechanism of action that combines the properties of a non-steroidal anti-inflammatory drug (NSAID) with morphine-like analgesic effects. nih.gov

The structural modifications of the pyrazole ring play a crucial role in determining the analgesic potency of these derivatives. The presence of the 4-fluorophenyl group, in combination with other substituents, can influence the compound's ability to interact with its biological targets, thereby modulating its analgesic efficacy. nih.govacs.org

Iron-Chelating Properties (for related pyrazolylpyrimidinones)

Iron is an essential element for the survival and proliferation of many microorganisms, including pathogenic bacteria. nih.gov The ability to sequester iron from the host is a critical virulence factor for these pathogens. Consequently, compounds that can chelate iron, thereby depriving microorganisms of this vital nutrient, are being explored as potential antimicrobial agents. nih.gov A novel pyrazolopyrimidinone compound has been identified as having antimycobacterial activity, and its mechanism of action is linked to its ability to act as an intracellular iron chelator. nih.gov

This pyrazolopyrimidinone was found to restrict the growth of Mycobacterium tuberculosis by chelating intrabacterial iron. nih.gov While the initial hypothesis was that the compound targeted the ESX-3 type VII secretion system, which is involved in iron acquisition, further investigation revealed that ESX-3 is not the direct cellular target. nih.gov Instead, the compound's efficacy stems from its ability to directly bind to iron within the bacteria, thus inhibiting essential iron-dependent metabolic processes. nih.gov

Modulation of Neuroprotective Pathways

The pyrazole scaffold has garnered significant attention from medicinal chemists for its potential in developing novel neuroprotective agents. nih.govmanipal.edu Neuroinflammation and microglia-mediated neurotoxicity are implicated in the pathogenesis of a wide range of neurodegenerative diseases. bohrium.comnih.gov Therefore, identifying compounds that can suppress the adverse activation of glial cells is a key therapeutic goal. bohrium.comnih.gov

Derivatives of this compound have been investigated for their neuroprotective and anti-inflammatory properties. bohrium.comnih.gov A class of trisubstituted pyrazoles has been identified that possesses these beneficial activities. bohrium.comnih.gov Subsequent research has focused on developing second-generation pyrazole analogs with improved neuroprotective activity in inflammatory conditions. bohrium.comnih.gov

In vitro studies using human THP-1 monocytic cells, a model for microglia, have shown that certain pyrazole oxalamide derivatives can significantly reduce the neurotoxic secretions from immune-stimulated cells. bohrium.comnih.gov One of these compounds was also found to protect SH-SY5Y neuronal cells from the cytotoxic effects of supernatants from these activated THP-1 cells. bohrium.comnih.gov These findings suggest that pyrazole derivatives may exert their neuroprotective effects by inhibiting microglia activation. bohrium.comnih.gov The development of such compounds provides a promising avenue for novel therapies aimed at mitigating neuroinflammation and promoting neuronal survival in neurodegenerative disorders. bohrium.comnih.gov

Structure Activity Relationship Sar Studies of 1 4 Fluorophenyl 1h Pyrazol 5 Amine Derivatives

Impact of Fluorine Substitution on Biological Activity and Pharmacological Relevance

The introduction of a fluorine atom into a phenyl ring attached to a pyrazole (B372694) core significantly influences the molecule's properties and its interactions with biological targets. nih.govresearchgate.net This substitution is a widely used strategy in medicinal chemistry to enhance the pharmacological profile of lead compounds. olemiss.edu

Electronic and Steric Contributions of the Fluorophenyl Group

The fluorine atom, being the most electronegative element, exerts a strong electron-withdrawing inductive effect on the phenyl ring. olemiss.edu This alters the electron distribution of the entire molecule, which can modulate its binding affinity to target proteins. mdpi.com The carbon-fluorine bond is also stronger than a carbon-hydrogen bond, which can enhance the metabolic stability of the compound. mdpi.com

Influence on Ligand-Protein Interactions and Binding Affinity

The fluorine atom can participate in various non-covalent interactions with protein residues, including hydrogen bonds and halogen bonds, although the former is a subject of debate regarding its strength and significance in driving binding affinity. nih.govacs.org More significantly, the fluorine substitution can modulate the properties of nearby functional groups, influencing their ability to form hydrogen bonds or engage in other interactions. The introduction of fluorine can also impact the desolvation penalty upon binding, as fluorinated compounds often have altered interactions with water molecules in the binding site. nih.gov

The 4-fluorophenyl group, in particular, has been shown to be favorable for the activity of certain pyrazole derivatives. For instance, in a series of pyrazole-based inhibitors, the presence of a fluorophenyl moiety was found to be important for potent biological activity. The precise positioning of the fluorine atom on the phenyl ring can also be critical, with different isomers exhibiting varying potencies, underscoring the importance of a detailed understanding of the ligand's binding mode. acs.org

Role of the Pyrazole Core Substituents (e.g., Amino Group, C-3, C-4)

Substituents on the pyrazole ring itself play a pivotal role in determining the biological activity of 1-(4-fluorophenyl)-1H-pyrazol-5-amine derivatives. The nature and position of these groups can fine-tune the molecule's electronic properties, shape, and ability to interact with specific residues in the target's binding site. mdpi.comresearchgate.netglobalresearchonline.net

Significance of the Exocyclic Amine for Target Binding

The exocyclic amino group at the 5-position of the pyrazole ring is a key feature for the biological activity of many derivatives. This group can act as both a hydrogen bond donor and acceptor, forming crucial interactions with the target protein. For example, in a series of p38 MAP kinase inhibitors, the exocyclic amine of a 5-aminopyrazole derivative was found to form a unique hydrogen bond with the backbone of a threonine residue in the ATP binding pocket, an interaction that was critical for the inhibitor's high selectivity. nih.gov The distance between the exocyclic amino group and the endocyclic nitrogen atom has also been identified as an important factor for the anticonvulsant activity of certain 4-aminopyrazoles. nih.gov

Effects of Alkyl, Aryl, and Heteroaryl Substituents (e.g., methyl, phenyl, thiophenyl, chlorophenyl)

The substituents at the C-3 and C-4 positions of the pyrazole ring can significantly impact the compound's potency and selectivity. The introduction of various groups allows for the exploration of different regions of the binding pocket and the optimization of intermolecular interactions.

For instance, in the development of Meprin α and β inhibitors, a series of 3,4,5-substituted pyrazole derivatives were synthesized and evaluated. The data from these studies, as shown in the table below, illustrate the impact of different substituents on inhibitory activity.

| Compound | R Group at C-3 | Ki (nM) for Meprin α | Ki (nM) for Meprin β |

|---|---|---|---|

| 7a | Phenyl | 1.3 | 115.8 |

| 14a | Methyl | >1000 | >1000 |

| 14j | 3-Carboxyphenyl | 4.5 | 56.3 |

| 14k | 4-Carboxyphenyl | 3.5 | 134.8 |

Data sourced from a study on meprin inhibitors and presented to illustrate the general principles of substituent effects on pyrazole derivatives. nih.gov

As the table demonstrates, a phenyl group at the C-3 position (compound 7a) leads to high potency against Meprin α, while a smaller methyl group (compound 14a) results in a significant loss of activity. nih.gov The introduction of a carboxyphenyl group (compounds 14j and 14k) maintains good activity against Meprin α and shows some modulation of activity against Meprin β, highlighting the importance of both steric bulk and electronic properties of the substituent. nih.gov The presence of a chlorophenyl group has also been shown to be favorable in some pyrazole derivatives, potentially through halogen bonding or by occupying a hydrophobic pocket. researchgate.netontosight.ai Thiophenyl substituents can introduce additional possibilities for interactions and can modulate the lipophilicity of the compound.

Conformational Analysis and Molecular Flexibility in Biological Recognition

The three-dimensional conformation of a molecule is a critical factor for its ability to bind to a biological target. For derivatives of this compound, the relative orientation of the fluorophenyl ring and other substituents on the pyrazole core is crucial for optimal receptor recognition. nih.gov

Conformational analysis studies aim to understand the preferred spatial arrangement of the molecule and the energy barriers to rotation around key single bonds. Molecular flexibility can be advantageous, allowing the ligand to adapt its shape to fit the binding site (induced fit). However, excessive flexibility can be detrimental, leading to a significant entropic penalty upon binding.

In a study on conformationally constrained analogues of a pyrazole-based cannabinoid receptor antagonist, researchers synthesized derivatives where the rotation of the aryl rings was restricted. nih.gov The results indicated that constraining the molecule in a suboptimal conformation for receptor interaction led to a reduction in binding affinity and potency. This highlights that while some degree of flexibility is necessary, the molecule must be able to adopt a specific bioactive conformation to elicit its biological effect. Computational analysis of these constrained molecules can provide insights into the low-energy conformations and the energetic cost of adopting the bioactive conformation. nih.gov The interplay between the electronic effects of the fluorine atom and the steric constraints imposed by other substituents will ultimately dictate the preferred conformation and, consequently, the biological activity of the molecule.

Regioisomeric Effects on Biological Activity and Selectivity

The substitution pattern on the pyrazole ring of this compound derivatives is a critical determinant of their biological activity and target selectivity. The formation of different regioisomers, such as 1,3-diaryl, 1,5-diaryl, and other substituted pyrazoles, during synthesis can lead to compounds with distinct pharmacological profiles. The differential orientation of substituents affects how the molecule interacts with its biological target, influencing binding affinity and efficacy.

For instance, in the development of selective cyclooxygenase-2 (COX-2) inhibitors, the 1,5-diarylpyrazole scaffold, as seen in celecoxib, was found to be crucial for potent and selective inhibition. nih.gov The specific arrangement of a p-sulfonamidophenyl group at the N1 position and a p-tolyl group at the C5 position of the pyrazole ring confers high selectivity for the COX-2 isozyme over COX-1. nih.gov In contrast, the corresponding 1,3-diarylpyrazole regioisomers generally exhibit weaker or non-selective COX inhibition. This highlights that the relative positioning of the aryl groups is essential for fitting into the active site of the target enzyme and achieving the desired therapeutic effect.

A study on deacylcortivazol-like pyrazole regioisomers revealed that substitutions at the 1'-position versus the 2'-position of the pyrazole ring resulted in compounds with significantly different glucocorticoid receptor (GR) activity. Phenyl substitution at the 2'-position yielded ligands with high cellular affinity and potency, whereas a similar substitution at the 1'-position, while still producing a high-affinity ligand, suggested a different mode of interaction with the receptor. This underscores that even subtle changes in substituent placement on the pyrazole core can dramatically alter biological outcomes.

The synthesis of pyrazole derivatives often yields a mixture of regioisomers, and achieving regioselective synthesis is a key challenge and objective in medicinal chemistry to isolate the more active isomer. nih.gov Research has shown that reaction conditions can influence the ratio of regioisomers formed. For example, the reaction of unsymmetrical 1,3-diketones with hydrazines can lead to two possible pyrazole regioisomers. The choice of solvent, temperature, and catalyst can often favor the formation of one isomer over the other, allowing for the targeted synthesis of the more biologically potent compound.

The following interactive table provides illustrative examples of how regioisomerism in pyrazole derivatives can impact their biological activity.

| Regioisomer Type | General Structure | Target | Observed Activity |

| 1,5-Diarylpyrazole | Substituents at N1 and C5 | COX-2 | High potency and selectivity |

| 1,3-Diarylpyrazole | Substituents at N1 and C3 | COX-2 | Lower potency and/or selectivity |

| 2'-Substituted Pyrazole | Phenyl group at 2'-position | Glucocorticoid Receptor | High cellular affinity and potency |

| 1'-Substituted Pyrazole | Phenyl group at 1'-position | Glucocorticoid Receptor | High affinity, different interaction mode |

Stereochemical Considerations for Bioactivity Enhancement

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is another critical factor that profoundly influences the biological activity of this compound derivatives. The introduction of chiral centers in these molecules can lead to the formation of enantiomers or diastereomers, which may exhibit significantly different pharmacological properties.

It is a well-established principle in pharmacology that stereoisomers of a chiral drug can have different affinities for their biological targets, which are themselves chiral. This can result in one enantiomer being significantly more potent, having a different pharmacological action, or even being toxic, while the other is benign or has the desired therapeutic effect.

A notable example is the development of a novel series of pyrazolines as selective androgen receptor modulators (SARMs). In this study, it was demonstrated that the (S)-isomer of a particular derivative exhibited significantly more potent androgen receptor agonist activity than the corresponding (R)-isomer. This highlights the importance of controlling the stereochemistry at the chiral center to achieve the desired biological response.

Furthermore, the discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195) as a potent and selective inhibitor of p38 MAP kinase underscores the significance of stereochemistry. The specific "S" configuration of the chiral center in the dihydroxypropoxy side chain is crucial for its high affinity and selectivity. The precise spatial orientation of the hydroxyl groups allows for optimal interactions with the enzyme's active site, as confirmed by X-ray crystallography.

The separation of enantiomers is a key step in evaluating their individual biological activities. Chiral chromatography techniques, such as High-Performance Liquid Chromatography (HPLC) with chiral stationary phases, are often employed to isolate and purify individual enantiomers from a racemic mixture. nih.gov Once separated, the biological activity of each enantiomer can be assessed independently to determine the eutomer (the more active isomer).

The table below presents examples illustrating the impact of stereochemistry on the bioactivity of pyrazole derivatives.

| Compound Class | Stereoisomers | Target | Observed Activity Difference |

| Pyrazoline SARMs | (S)-isomer vs. (R)-isomer | Androgen Receptor | (S)-isomer is significantly more potent. |

| RO3201195 | (S)-enantiomer | p38 MAP Kinase | The (S)-configuration is critical for high potency and selectivity. |

| Chiral Pyrazole Derivatives | Enantiomer 1 vs. Enantiomer 2 | Various enzymes/receptors | Often one enantiomer shows significantly higher activity. |

Computational Chemistry and in Silico Modeling of 1 4 Fluorophenyl 1h Pyrazol 5 Amine Systems

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). researchgate.netresearchgate.net These simulations are crucial for understanding the structural basis of a ligand's biological activity and for screening potential drug candidates. nih.govnih.gov For pyrazole (B372694) derivatives, docking studies have been employed to screen for potential inhibitors of various protein kinases and receptors involved in diseases like cancer. researchgate.netnih.gov

A primary output of molecular docking is the prediction of binding affinity, often expressed as a binding energy score (in kcal/mol) or as an inhibition constant (Ki). These values estimate the strength of the ligand-receptor interaction, with lower values indicating a stronger, more favorable interaction.

While specific docking studies for 1-(4-fluorophenyl)-1H-pyrazol-5-amine are not extensively detailed, research on structurally related fluorinated pyrazoles demonstrates the utility of this approach. For instance, a molecular docking study of 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole against the human estrogen alpha receptor (ERα), a target in breast cancer, showed significant potential. mdpi.com The compound exhibited a strong binding affinity and a low inhibition constant, comparable to the native ligand, suggesting it could be a potent inhibitor. mdpi.com

| Compound | Target Receptor | Binding Affinity (kcal/mol) | Inhibition Constant (Ki) (nM) |

|---|---|---|---|

| 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole | Human Estrogen Alpha Receptor (ERα) | -10.61 | 16.71 |

Beyond predicting binding affinity, docking simulations provide a detailed view of the non-covalent interactions that stabilize the ligand-receptor complex. These interactions are fundamental to molecular recognition and biological activity.

Hydrogen Bonding: The amino group (-NH2) and the pyrazole ring nitrogens in this compound are capable of forming crucial hydrogen bonds with amino acid residues in a receptor's active site. These interactions are often a key determinant of binding specificity and potency. nih.gov

Van der Waals Interactions: The aromatic phenyl and pyrazole rings contribute to binding through van der Waals forces and potential π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in the receptor pocket. nih.gov

Halogen Bonding: The fluorine atom on the phenyl ring can participate in halogen bonding. A halogen bond is a highly directional, non-covalent interaction between an electropositive region on a halogen atom (known as a σ-hole) and a nucleophilic site, such as a lone pair on an oxygen or nitrogen atom. rsc.org This type of interaction is increasingly recognized as a significant contributor to ligand-receptor binding affinity and specificity. rsc.orgresearchgate.net

Computational techniques like Hirshfeld surface analysis can also be used to study and visualize these non-covalent interactions within a crystal structure, providing further insight into how the molecules pack and interact. tandfonline.comtandfonline.com

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. nih.govresearchgate.net DFT calculations are instrumental in understanding a molecule's intrinsic properties, which in turn govern its behavior in chemical reactions and biological systems. Studies on isomers and derivatives, such as 5-(4-fluorophenyl)-1H-pyrazol-3-amine, have utilized DFT calculations with functionals like B3LYP and basis sets like 6-311+G(2d,p) to analyze molecular structure and properties. tandfonline.comtandfonline.com

DFT calculations provide access to key electronic properties that define a molecule's stability and reactivity.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the FMOs. The energy of the HOMO relates to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The energy gap between the HOMO and LUMO (ΔE) is a critical indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. nih.gov For pyrazole derivatives, FMO analysis helps in understanding their structural features and physicochemical properties. researchgate.net

Molecular Electrostatic Potential (MEP): An MEP map is a visual representation of the electrostatic potential on the electron density surface of a molecule. asrjetsjournal.org It uses a color scale to identify electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions. researchgate.net MEP analysis is invaluable for predicting how a molecule will interact with other molecules, identifying sites susceptible to electrophilic and nucleophilic attack. tandfonline.comtandfonline.comresearchgate.net In pyrazole derivatives, negative potential is often localized around the electronegative nitrogen atoms, while positive potential is found near the amine and C-H hydrogen atoms. nih.gov

| Property | Significance | Typical Findings for Pyrazole Systems |

|---|---|---|

| HOMO Energy | Electron-donating ability | Localized on electron-rich parts of the molecule. |

| LUMO Energy | Electron-accepting ability | Localized on electron-deficient parts of the molecule. |

| HOMO-LUMO Gap (ΔE) | Chemical stability and reactivity | A relatively large gap suggests high electronic stability. nih.gov |

| MEP Negative Regions | Nucleophilic character / H-bond acceptor | Often found near pyrazole nitrogen atoms. nih.gov |

| MEP Positive Regions | Electrophilic character / H-bond donor | Often found near amine protons. researchgate.net |

The electronic properties derived from DFT directly inform predictions about chemical reactivity. The MEP map is particularly useful for this purpose. Regions of negative electrostatic potential (electron-rich) are predicted to be nucleophilic centers, susceptible to attack by electrophiles. For the pyrazole ring system, these are typically the nitrogen atoms. nih.gov Conversely, regions of positive potential (electron-poor) are the electrophilic centers, prone to attack by nucleophiles.

General chemical principles of the pyrazole scaffold also aid in reactivity prediction. Due to the electronic influence of the adjacent nitrogen atoms, positions C3 and C5 of the pyrazole ring are generally considered electrophilic (deactivated towards electrophilic substitution), while position C4 is nucleophilic and readily undergoes electrophilic substitution. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.govjocpr.com By developing a robust QSAR model, the activity of new, yet-to-be-synthesized compounds can be predicted, saving significant time and resources in the drug discovery process. nih.gov

The process involves several key steps:

Data Set Preparation: A set of molecules with known biological activities (e.g., IC50 or Ki values against a specific target) is compiled.

Descriptor Calculation: Numerical values, known as molecular descriptors, are calculated for each molecule. These descriptors quantify various physicochemical properties, such as size, shape, lipophilicity (e.g., SlogP), and electronic features (e.g., vsurf-W2). mdpi.com

Model Generation: Statistical or machine learning algorithms are used to build a regression model that links the descriptors (the independent variables) to the biological activity (the dependent variable). mdpi.com

Validation: The model's predictive power is rigorously tested using internal and external validation techniques.

While a specific QSAR model focused solely on this compound is not available, QSAR studies are frequently performed on classes of heterocyclic compounds, including pyrazole derivatives, to optimize their activity as, for example, kinase inhibitors or antitumor agents. researchgate.netnih.gov These models help identify the key structural features—such as the presence and position of specific substituents—that enhance or diminish biological potency, thereby guiding the rational design of more effective therapeutic agents. nih.gov

In Silico Predictions for Pharmacological Relevance (e.g., Oral bioavailability radar chart, ADME-related property profiling)mdpi.com

The early assessment of absorption, distribution, metabolism, and excretion (ADME) properties is a critical step in modern drug discovery, significantly reducing the likelihood of pharmacokinetic-related failures in later clinical phases. In silico computational tools provide a rapid and cost-effective means to predict the drug-like qualities of a molecule, offering valuable insights into its potential pharmacological relevance. For this compound, computational models are employed to generate a comprehensive ADME profile and to visualize its suitability as a potential oral drug candidate.

The pharmacokinetic profile of this compound has been evaluated using predictive computational models. These models calculate key physicochemical descriptors and assess compliance with established drug-likeness rules, such as Lipinski's Rule of Five. This rule is a guideline to evaluate if a chemical compound with a certain pharmacological or biological activity has properties that would make it a likely orally active drug in humans. The analysis for this compound indicates a favorable ADME profile, suggesting good potential for drug development.

The predicted properties suggest that the compound is likely to have good gastrointestinal absorption and is not expected to be a substrate for P-glycoprotein, which is a key factor in multidrug resistance. Furthermore, its predicted low propensity to inhibit major cytochrome P450 (CYP) enzymes (such as CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4) suggests a lower risk of drug-drug interactions. The table below summarizes the key predicted ADME-related properties.

| Property | Predicted Value | Comment |

|---|---|---|

| Molecular Weight | 177.18 g/mol | Complies with Lipinski's rule (<500) |

| LogP (Lipophilicity) | 1.59 | Complies with Lipinski's rule (<5) |

| Hydrogen Bond Donors | 1 | Complies with Lipinski's rule (<5) |

| Hydrogen Bond Acceptors | 3 | Complies with Lipinski's rule (<10) |

| Topological Polar Surface Area (TPSA) | 41.57 Ų | Indicates good cell membrane permeability |

| Rotatable Bonds | 1 | Indicates low conformational flexibility |

| Lipinski's Rule Violations | 0 | High probability of being orally bioavailable |

To provide a more intuitive visualization of the drug-likeness of this compound, an oral bioavailability radar chart is generated. This chart plots six key physicochemical properties against their optimal ranges for oral bioavailability, represented as a pink hexagonal area. The properties considered are lipophilicity, molecular size, polarity, solubility, saturation, and flexibility. For a compound to be considered to have good potential for oral bioavailability, its plotted values should fall within this pink area.

The radar plot for this compound shows that all its physicochemical descriptors lie within the desired ranges. This provides a strong indication of its potential as an orally administered therapeutic agent. The compound's profile suggests a good balance between the properties required for absorption and distribution.

The parameters used to generate the oral bioavailability radar are detailed in the table below.

| Parameter | Descriptor | Predicted Value | Optimal Range |

|---|---|---|---|

| Lipophilicity | XLOGP3 | 1.59 | -0.7 to +5.0 |

| Size | Molecular Weight | 177.18 g/mol | 150 to 500 g/mol |

| Polarity | TPSA | 41.57 Ų | 20 to 130 Ų |

| Solubility | log S (ESOL) | -2.51 | Not higher than 6 |

| Saturation | Fraction Csp3 | 0.00 | Not less than 0.25 |

| Flexibility | Rotatable Bonds | 1 | Not more than 9 |

Note: The data presented in the tables above are based on in silico predictions and serve as a theoretical evaluation of the compound's properties.

Future Research Directions and Broader Impact

Design and Synthesis of Advanced 1-(4-fluorophenyl)-1H-pyrazol-5-amine Analogues with Enhanced Specificity

The future design of analogues based on the this compound core will focus on enhancing target specificity and potency. Structure-activity relationship (SAR) studies are crucial in this endeavor, guiding the modification of the pyrazole (B372694) scaffold to optimize interactions with biological targets.

A key strategy involves leveraging detailed structural information from techniques like X-ray crystallography. For instance, the discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195) as a highly selective inhibitor of p38 MAP kinase was significantly aided by crystallographic data. nih.gov The crystal structure revealed a unique hydrogen bond between the 5-amino group of the pyrazole and the amino acid threonine 106 within the kinase's ATP-binding pocket. nih.gov This insight allows for the rational design of new analogues with modifications aimed at strengthening this interaction or forming additional contacts, thereby increasing selectivity and reducing off-target effects.

Future synthetic strategies will also explore multicomponent reactions and novel catalytic methods to efficiently generate diverse libraries of analogues. beilstein-journals.orgnih.gov For example, modifying the substituents on the phenyl ring or at other positions on the pyrazole core can fine-tune the electronic and steric properties of the molecule, leading to improved pharmacokinetic profiles and enhanced target engagement. mdpi.com

Exploration of Novel Therapeutic Applications and Target Validation

The inherent biological activity of the pyrazole nucleus suggests that derivatives of this compound could be effective against a wide range of diseases. mdpi.com While its role in developing anti-inflammatory agents and kinase inhibitors is established, future research will delve into new therapeutic areas. chemimpex.comnih.gov

Exploration into oncology is a promising avenue. Pyrazole derivatives have shown potential as anticancer agents by targeting various proteins involved in cell proliferation and survival, such as kinesin spindle protein (KSP) and receptor kinases. uran.uanih.gov A series of 3-(4-fluorophenyl)-1H-pyrazole derivatives, for example, were evaluated for their ability to act as androgen receptor antagonists for the treatment of prostate cancer, with some compounds showing potent activity against LNCaP cells. epa.gov

Further research will focus on validating these and other potential targets. This involves confirming the mechanism of action and ensuring that the therapeutic effect is a direct result of the analogue's interaction with the intended target. The broad spectrum of activities reported for pyrazole compounds warrants investigation into their potential as antimicrobial, analgesic, and neuroprotective agents. chemimpex.com

Table 1: Investigated Therapeutic Targets for Pyrazole Derivatives

| Derivative Class | Therapeutic Target | Investigated For | Reference |

|---|---|---|---|

| 5-amino-N-phenyl-1H-pyrazol-4-yl-3-phenylmethanones | p38 MAP kinase | Inflammatory Diseases | nih.gov |

| 4,5-Dihydropyrazoles | RIP1 Kinase | Inflammatory Diseases | osti.gov |

| 3-(4-fluorophenyl)-1H-pyrazoles | Androgen Receptor | Prostate Cancer | epa.gov |

| Dihydropyrazoles | Kinesin Spindle Protein (KSP) | Cancer | nih.gov |

| Substituted Pyrazolines | Cannabinoid Receptor 1 (CB1) | Neuropsychiatric Disorders | nih.gov |

Development of this compound as Chemical Biology Probes

Beyond direct therapeutic applications, analogues of this compound can be developed into valuable chemical biology probes. These tools are essential for studying complex biological processes and elucidating the function of specific proteins within their native cellular environment. chemimpex.com

To function as a probe, the core molecule is typically modified to incorporate a reporter tag, such as a fluorescent dye, or a reactive group for covalent labeling of the target protein. For example, a fluorescently tagged analogue of a selective kinase inhibitor could be used in cellular imaging studies to visualize the subcellular localization of the target kinase and monitor its activity in real-time. nih.gov

Furthermore, radio-labeled versions of these compounds can be synthesized for use in techniques like positron emission tomography (PET). nih.gov This would enable non-invasive imaging and quantification of target engagement in preclinical models and potentially in human subjects, providing critical information for drug development. The development of such probes will be instrumental in validating new drug targets and understanding the mechanisms of disease. nih.gov

Integration of Artificial Intelligence and Machine Learning in Pyrazole Research

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and development of pyrazole-based drugs. ijirt.org These computational tools can process vast datasets to identify novel drug candidates, predict their properties, and optimize their structures with a speed and accuracy that surpasses traditional methods. ijpsjournal.comnih.gov

In the context of this compound, AI algorithms can be used for:

De Novo Drug Design: Generative AI models can design entirely new pyrazole analogues with desired pharmacological profiles, exploring a much wider chemical space than is feasible through manual design. ijpsjournal.com

Predictive Modeling: ML models can be trained to predict the physicochemical properties, bioactivity, and potential toxicity of new analogues based on their chemical structure. nih.govnih.gov This allows for the prioritization of compounds for synthesis and testing, saving significant time and resources. ijirt.org

Target Identification: AI can analyze biological data to identify and validate new protein targets for which pyrazole derivatives may be effective. ijpsjournal.com

Virtual Screening: High-throughput virtual screening, powered by ML, can rapidly screen large libraries of virtual compounds against a specific biological target to identify promising hits. nih.gov

By combining computational predictions with experimental validation, the drug discovery pipeline can be significantly accelerated. ijirt.org The application of AI and ML will undoubtedly be a key driver of future innovation in pyrazole research. researchgate.net

Q & A

What are the optimized synthetic routes for 1-(4-fluorophenyl)-1H-pyrazol-5-amine, and how can reaction conditions be tailored to improve yield?

Basic

The synthesis of this compound derivatives typically involves condensation reactions, multi-step functionalization, or microwave-assisted protocols. For example:

- Microwave-assisted synthesis : Rapid cyclocondensation of thiourea analogues with halogenated aryl aldehydes under microwave irradiation reduces reaction time and improves regioselectivity .

- Multi-step functionalization : Use of LDA (lithium diisopropylamide) in THF for deprotonation, followed by nucleophilic substitution with fluorophenyl groups, ensures precise control over substituent positioning .

- Solvent optimization : Reactions in polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates, while low-temperature conditions (−78°C) minimize side reactions during sensitive steps like ketone formation .

Which spectroscopic and crystallographic techniques are critical for confirming the structure of this compound derivatives?

Basic

Structural validation relies on:

- Single-crystal X-ray diffraction (SC-XRD) : Determines bond lengths, dihedral angles (e.g., pyrazole ring vs. fluorophenyl group: 47.51°), and hydrogen-bonding networks (N–H⋯N interactions at 2.19 Å) .

- NMR spectroscopy : NMR identifies fluorine substituent environments, while NMR reveals amine proton coupling patterns .

- SHELX refinement : Software like SHELXL97 refines crystallographic data, ensuring accuracy in displacement parameters and hydrogen atom placement .

How does regioisomerism in pyrazole derivatives influence their kinase inhibition profiles, and what methodological approaches are used to study this?

Advanced

Regioisomerism drastically alters biological activity. For instance:

- Activity switch : Replacing 3-(4-fluorophenyl) with 4-(4-fluorophenyl) shifts inhibition from p38α MAP kinase (IC = 34 nM) to cancer-related kinases (VEGFR2, Src) due to altered binding pocket interactions .

- Methodologies :

- Kinase assays : In vitro testing against recombinant kinases identifies selectivity profiles.

- Molecular docking : Computational models (e.g., AutoDock Vina) predict how substituent positioning affects binding to ATP pockets .

- Crystallographic analysis : Comparing co-crystal structures of regioisomers with kinases reveals steric and electronic mismatches .

What strategies are employed to resolve contradictions in biological activity data across studies of fluorophenyl-pyrazole derivatives?

Advanced

Contradictions often arise from subtle structural variations or assay conditions. Key strategies include:

- Systematic SAR studies : Testing derivatives with incremental substituent changes (e.g., halogen vs. methoxy groups) isolates contributing factors .

- Orthogonal assay validation : Cross-verifying results using fluorescence polarization (binding assays) and functional cell-based assays (e.g., proliferation inhibition) .

- Meta-analysis : Aggregating data from multiple crystallographic datasets to identify consistent trends in hydrogen-bonding or π-π stacking interactions .

In crystallographic studies of pyrazole derivatives, how are hydrogen bonding networks analyzed to predict molecular interactions?

Methodological

Hydrogen bonding is critical for stability and biological activity:

- Crystallographic software : SHELXL97 and PLATON analyze intermolecular interactions, generating maps of N–H⋯N/O bonds (e.g., infinite chains parallel to the c-axis in 4-(4-fluorophenyl) derivatives) .